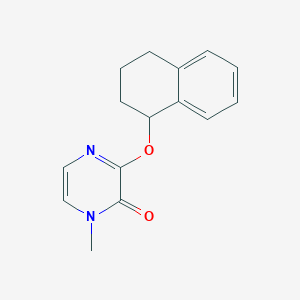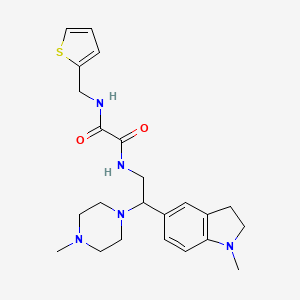![molecular formula C21H21ClN4O3S2 B3017305 N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1216795-82-2](/img/structure/B3017305.png)
N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be designed for biological activity. The structure suggests it is a benzamide derivative with an imidazole ring and a benzo[d]thiazole moiety, which are often seen in pharmacologically active compounds. The presence of a methylsulfonyl group could indicate potential for interaction with biological systems, possibly as an electrophysiological agent or in other therapeutic areas.
Synthesis Analysis
The synthesis of related N-substituted imidazolylbenzamides has been described, where the imidazole moiety is used as a replacement for other functional groups to produce class III electrophysiological activity . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives has been reported, where the role of methyl functionality and non-covalent interactions were investigated . These studies provide a foundation for the synthesis of the compound , suggesting that it could be synthesized through similar methods involving the reaction of appropriate imidazolyl and thiazolyl precursors with a benzamide or benzene-sulfonamide scaffold.
Molecular Structure Analysis
The molecular structure of the compound likely involves critical non-covalent interactions such as π-π stacking, hydrogen bonding, and possibly S⋯O interactions, as seen in related compounds . These interactions are crucial for the stability and biological activity of the molecule. The imidazole and thiazole rings contribute to the molecule's ability to interact with biological targets, potentially leading to therapeutic effects.
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by the functional groups present. The imidazole ring is known for its participation in coordination chemistry and as a ligand in metal complexes, which could be relevant in biological systems . The thiazole moiety could be involved in nucleophilic substitution reactions, given the presence of a sulfur atom that can act as an electron pair donor . The benzamide backbone is a common pharmacophore in drug design and can undergo various chemical transformations, potentially leading to a range of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic systems suggests it would have a relatively high degree of lipophilicity, which could affect its solubility and distribution in biological systems . The compound's melting point, solubility in different solvents, and stability under physiological conditions would be important parameters to consider in the development of a potential drug. The methylsulfonyl group could enhance the compound's metabolic stability, making it a more viable candidate for in vivo studies .
Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds structurally similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride, have been investigated for their cardiac electrophysiological activity. These compounds have shown potency in vitro comparable to sematilide, a class III electrophysiological agent, indicating the potential of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity in this series (Morgan et al., 1990).
Gelation Behavior
The role of methyl functionality and multiple non-covalent interactions in gelation behavior has been studied in N-(thiazol-2-yl) benzamide derivatives. This includes compounds with structural similarities to the chemical . The investigation used a crystal engineering approach to understand the gelation/non-gelation behavior, revealing insights into the molecular assembly and interactions (Yadav & Ballabh, 2020).
Antimalarial Activity
Research has been conducted on N-(phenylsulfonyl)acetamide derivatives, including those with a similar structure, for their antimalarial activity. The synthesized compounds, including sulfonamides with benzo[d]thiazol-2-ylthio and 1Hbenzo[d]imidazol-2-ylthio derivatives, demonstrated notable antimalarial properties and were also examined for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics (Fahim & Ismael, 2021).
Antimicrobial and Anti-Inflammatory Activities
Various substituted benzothiazoles, including those with structural resemblance to the chemical , have been synthesized and screened for antimicrobial, anti-inflammatory, and other pharmacological activities. These investigations contribute to understanding the broad-spectrum biological activities of such compounds (Patel et al., 2009).
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3-methylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2.ClH/c1-30(27,28)17-7-4-6-16(14-17)20(26)25(12-5-11-24-13-10-22-15-24)21-23-18-8-2-3-9-19(18)29-21;/h2-4,6-10,13-15H,5,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIJQQHSKDHKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=CC=CC=C4S3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B3017227.png)



![5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B3017233.png)
![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)
![2-Phenoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B3017242.png)
![Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3017243.png)
![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3017244.png)
![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)